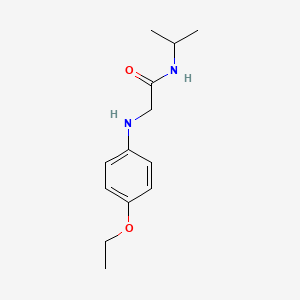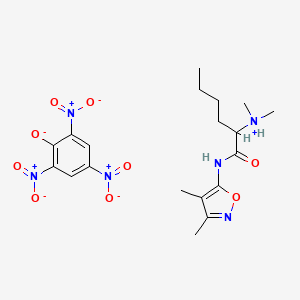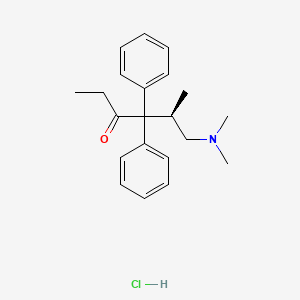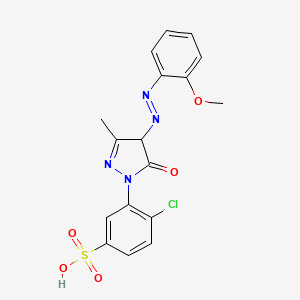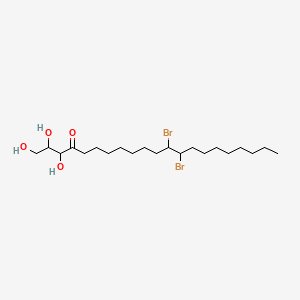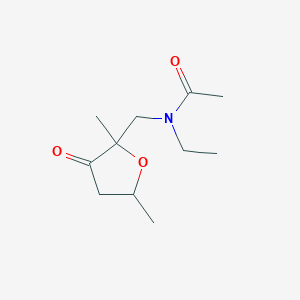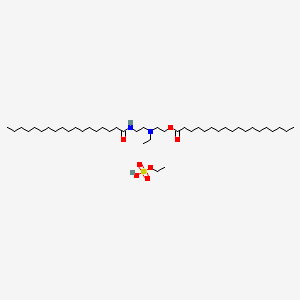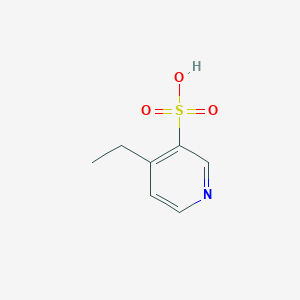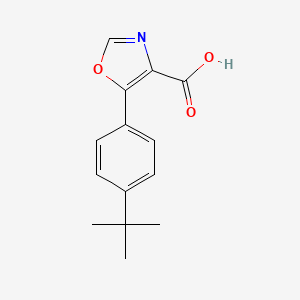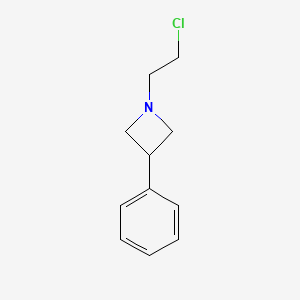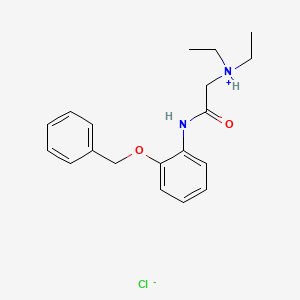
Acetanilide, 2'-benzyloxy-2-diethylamino-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetanilide, 2’-benzyloxy-2-diethylamino-, hydrochloride is a chemical compound with the molecular formula C19-H24-N2-O2.Cl-H and a molecular weight of 348.91 . This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 2’-benzyloxy-2-diethylamino-, hydrochloride typically involves the reaction of acetanilide derivatives with benzyloxy and diethylamino groups under specific conditions. The exact synthetic route may vary, but it generally includes steps such as:
Nitration: Introduction of nitro groups into the acetanilide structure.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of benzyloxy and diethylamino groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using automated systems to ensure consistency and purity. The process typically includes:
Reactor Setup: Large reactors equipped with temperature and pressure control systems.
Purification: Techniques such as crystallization, filtration, and distillation to obtain the pure compound.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Acetanilide, 2’-benzyloxy-2-diethylamino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized forms.
Reduction: Reduction of specific functional groups within the molecule.
Substitution: Replacement of certain groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting Agents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May produce benzyloxy derivatives with higher oxidation states.
Reduction: May yield amine derivatives.
Substitution: May result in various substituted acetanilide derivatives.
Scientific Research Applications
Acetanilide, 2’-benzyloxy-2-diethylamino-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including analgesic and antipyretic properties.
Industry: Utilized in the production of dyes, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism of action of Acetanilide, 2’-benzyloxy-2-diethylamino-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Altering Cellular Processes: Affecting cellular signaling and gene expression.
Comparison with Similar Compounds
Similar Compounds
Acetanilide: Known for its analgesic and antipyretic properties.
Paracetamol: Widely used as a pain reliever and fever reducer.
Phenacetin: Previously used as an analgesic and antipyretic.
Uniqueness
Acetanilide, 2’-benzyloxy-2-diethylamino-, hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and applications. Its combination of benzyloxy and diethylamino groups differentiates it from other acetanilide derivatives, making it valuable in specialized research and industrial applications.
Properties
CAS No. |
64058-73-7 |
|---|---|
Molecular Formula |
C19H25ClN2O2 |
Molecular Weight |
348.9 g/mol |
IUPAC Name |
diethyl-[2-oxo-2-(2-phenylmethoxyanilino)ethyl]azanium;chloride |
InChI |
InChI=1S/C19H24N2O2.ClH/c1-3-21(4-2)14-19(22)20-17-12-8-9-13-18(17)23-15-16-10-6-5-7-11-16;/h5-13H,3-4,14-15H2,1-2H3,(H,20,22);1H |
InChI Key |
PEOXIEGERYHTPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC(=O)NC1=CC=CC=C1OCC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



